2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method involves the use of a Stille coupling reaction, which is a type of cross-coupling reaction used to form carbon-carbon bonds . This reaction is often employed in the synthesis of complex organic molecules due to its high efficiency and selectivity. The reaction conditions typically involve the use of a palladium catalyst and an organotin reagent.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the trifluoromethyl group in the compound can undergo radical trifluoromethylation, a reaction that is increasingly important in the fields of pharmaceuticals, agrochemicals, and materials science . Common reagents used in these reactions include radical initiators and transition metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the interactions between heterocyclic compounds and biological systemsIn industry, it can be used in the development of new materials, such as organic photovoltaics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitrogen atoms in the heterocyclic ring can form hydrogen bonds with biological molecules, affecting their structure and function. The trifluoromethyl group can also enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
This compound can be compared with other similar heterocyclic compounds, such as benzo[4,5]imidazo[1,2-a]pyridines and benzo[4,5]imidazo[1,2-a]pyrimidines . These compounds share similar structural features, such as the presence of nitrogen atoms in the ring structure, but differ in their specific substituents and overall molecular architecture. The unique combination of a pyrimido[1,2-a]benzimidazole core with a trifluoromethylphenyl group makes 2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide particularly interesting for various applications.
Properties
Molecular Formula |
C25H17F3N4O2 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H17F3N4O2/c26-25(27,28)17-10-4-5-11-18(17)29-22(33)15-31-20-12-6-7-13-21(20)32-23(34)14-19(30-24(31)32)16-8-2-1-3-9-16/h1-14H,15H2,(H,29,33) |
InChI Key |
IBDJAKRYAHRVCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N(C3=N2)CC(=O)NC5=CC=CC=C5C(F)(F)F |
Origin of Product |
United States |
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